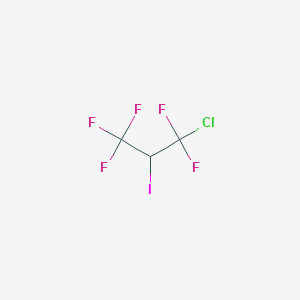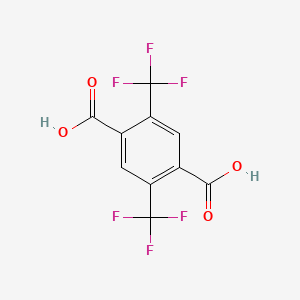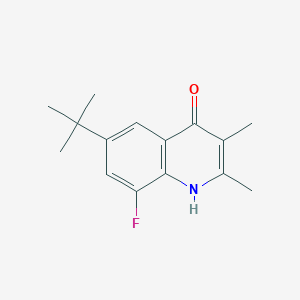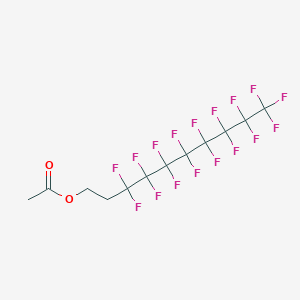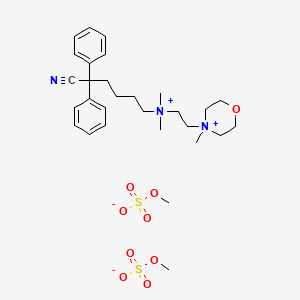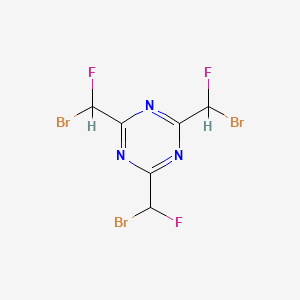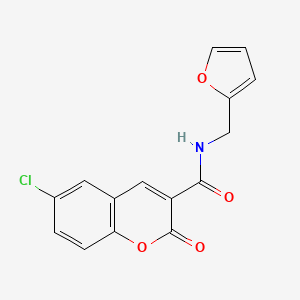
6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide
Vue d'ensemble
Description
6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide, also known as XMD8-92, is a small molecule inhibitor that has shown promising results in various scientific research studies. It belongs to the class of chromen-4-one derivatives and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide exerts its therapeutic effects by inhibiting the activity of a protein called focal adhesion kinase (FAK). FAK plays a crucial role in various cellular processes, including cell adhesion, migration, and survival. Inhibition of FAK activity by 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide leads to the disruption of these cellular processes, resulting in the inhibition of cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are essential for metastasis. In addition, 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide in scientific research studies include its well-established synthesis method, its potent inhibitory activity against FAK, and its potential therapeutic applications in cancer treatment. However, the limitations of using 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated.
Orientations Futures
There are several future directions for 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide research, including its potential applications in combination therapy with other anticancer agents, its use in the treatment of other diseases, such as fibrosis and inflammation, and the development of more potent and selective FAK inhibitors. Further studies are needed to fully elucidate the therapeutic potential of 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide and its mechanism of action.
In conclusion, 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various scientific research studies. Its well-established synthesis method, potent inhibitory activity against FAK, and potential applications in cancer treatment make it a valuable tool for scientific research. Further studies are needed to fully elucidate its therapeutic potential and mechanism of action.
Méthodes De Synthèse
The synthesis of 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide involves the condensation of 6-chlorochromen-4-one with 2-furylacetic acid, followed by the conversion of the resulting intermediate into the final product through a series of chemical reactions. The synthesis method for 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has been established and optimized, making it readily available for scientific research purposes.
Applications De Recherche Scientifique
6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia. 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Propriétés
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c16-10-3-4-13-9(6-10)7-12(15(19)21-13)14(18)17-8-11-2-1-5-20-11/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQCIOLEARCHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170026 | |
| Record name | 6-Chloro-N-(2-furanylmethyl)-2-oxo-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801170026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide | |
CAS RN |
388609-31-2 | |
| Record name | 6-Chloro-N-(2-furanylmethyl)-2-oxo-2H-1-benzopyran-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=388609-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-(2-furanylmethyl)-2-oxo-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801170026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



